molecular formula C30H27FN4O5S B10871485 1-Ethyl-6-fluoro-7-(4-{[(2-methoxydibenzo[B,D]furan-3-YL)amino]carbothioyl}piperazino)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

1-Ethyl-6-fluoro-7-(4-{[(2-methoxydibenzo[B,D]furan-3-YL)amino]carbothioyl}piperazino)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

Cat. No.: B10871485
M. Wt: 574.6 g/mol
InChI Key: WWFLCWXOVLOONO-UHFFFAOYSA-N
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Description

1-Ethyl-6-fluoro-7-(4-{[(2-methoxydibenzo[B,D]furan-3-YL)amino]carbothioyl}piperazino)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid is a synthetic compound known for its broad antibacterial activity. It belongs to the class of fluoroquinolones, which are widely used in the treatment of bacterial infections due to their potent activity against a variety of pathogens .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-6-fluoro-7-(4-{[(2-methoxydibenzo[B,D]furan-3-YL)amino]carbothioyl}piperazino)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid involves multiple stepsThe final steps involve the attachment of the piperazine ring and the methoxydibenzo[B,D]furan moiety .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-6-fluoro-7-(4-{[(2-methoxydibenzo[B,D]furan-3-YL)amino]carbothioyl}piperazino)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different quinoline derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death .

Properties

Molecular Formula

C30H27FN4O5S

Molecular Weight

574.6 g/mol

IUPAC Name

1-ethyl-6-fluoro-7-[4-[(2-methoxydibenzofuran-3-yl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C30H27FN4O5S/c1-3-33-16-20(29(37)38)28(36)19-12-21(31)24(15-23(19)33)34-8-10-35(11-9-34)30(41)32-22-14-26-18(13-27(22)39-2)17-6-4-5-7-25(17)40-26/h4-7,12-16H,3,8-11H2,1-2H3,(H,32,41)(H,37,38)

InChI Key

WWFLCWXOVLOONO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC4=C(C=C5C6=CC=CC=C6OC5=C4)OC)F)C(=O)O

Origin of Product

United States

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